ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. The allyl and phenyl groups are introduced through subsequent alkylation and acylation reactions. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thioether linkage can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its complex structure and multiple functional groups.
Materials Science: The unique combination of heterocyclic systems and functional groups could make this compound useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Biological Activity
Ethyl 2-(2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Contains a thieno[2,3-d]pyrimidine moiety.
- Exhibits a cyclohepta[b]thiophene structure.
- Incorporates an ethyl carboxylate functional group.
Antioxidant Properties
Recent studies indicate that compounds related to thieno[2,3-d]pyrimidines exhibit significant antioxidant activity . For instance, thieno[2,3-c]pyrazole derivatives have shown protective effects against oxidative stress in fish models. These compounds reduced erythrocyte malformations induced by toxic agents like 4-nonylphenol in Clarias gariepinus . The antioxidant mechanism may be attributed to their ability to scavenge free radicals and mitigate cellular damage.
Antimicrobial Activity
The compound's structural analogs have demonstrated promising antimicrobial properties . Research indicates that derivatives with similar frameworks exhibit minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli . This suggests that the thieno[2,3-d]pyrimidine core is crucial for antimicrobial efficacy.
Study 1: Antioxidant Effects in Aquatic Species
A study assessed the efficacy of thieno[2,3-c]pyrazole compounds on the red blood cells of African catfish exposed to oxidative stress. The results showed that treated groups exhibited fewer malformations compared to control groups, indicating a protective role against oxidative damage .
Study 2: Antimicrobial Efficacy
In vitro tests on various bacterial strains revealed that derivatives of the compound had significant antibacterial effects. The most active derivative exhibited an MIC of 6.25 µg/mL against multiple strains, highlighting its potential as a lead compound for developing new antibiotics .
Research Findings Summary Table
Activity | Tested Compound | MIC (µg/mL) | Biological Model |
---|---|---|---|
Antioxidant | Thieno[2,3-c]pyrazole derivatives | N/A | Clarias gariepinus |
Antimicrobial | Ethyl 2-(2-{[4-oxo-6-phenyl...]} | 6.25 | Bacterial strains (E. coli, K. pneumoniae) |
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S3/c1-3-15-32-27(34)20-16-22(18-11-7-5-8-12-18)39-25(20)31-29(32)37-17-23(33)30-26-24(28(35)36-4-2)19-13-9-6-10-14-21(19)38-26/h3,5,7-8,11-12,16H,1,4,6,9-10,13-15,17H2,2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGHAHDSVOTURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N3CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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